2-((4-Oxocyclohexyl)oxy)nicotinonitrile
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Overview
Description
2-((4-Oxocyclohexyl)oxy)nicotinonitrile is an organic compound with the molecular formula C12H12N2O2 It consists of a nicotinonitrile core with a 4-oxocyclohexyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxocyclohexyl)oxy)nicotinonitrile typically involves the reaction of 4-oxocyclohexanone with nicotinonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 4-oxocyclohexanone and nicotinonitrile in ethanol.
- Add a catalytic amount of a base, such as sodium ethoxide.
- Reflux the mixture for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxocyclohexyl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield oxo derivatives or carboxylic acids.
Reduction: Reduction can produce amines or other reduced forms.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Oxocyclohexyl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Oxocyclohexyl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog with a nitrile group attached to a pyridine ring.
2-Oxo-nicotinonitrile: A derivative with an additional oxo group.
6-((4-Oxocyclohexyl)thio)nicotinonitrile: A sulfur analog with similar structural features.
Uniqueness
2-((4-Oxocyclohexyl)oxy)nicotinonitrile is unique due to the presence of the 4-oxocyclohexyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-oxocyclohexyl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-2-1-7-14-12(9)16-11-5-3-10(15)4-6-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPJNRCGRMZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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